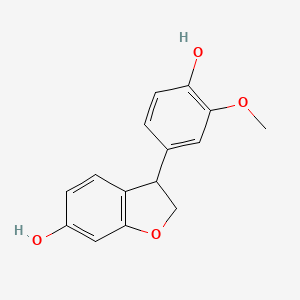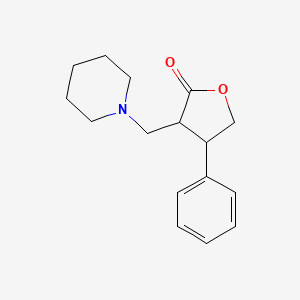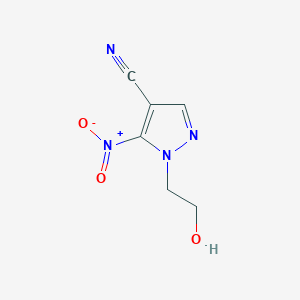
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group, a nitro group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-hydroxyethyl hydrazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The nitro group is introduced via nitration using nitric acid or a nitrating mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile.
Reduction: 1-(2-Hydroxyethyl)-5-amino-1H-pyrazole-4-carbonitrile.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyethyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-imidazole-4-carbonitrile
- 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-3-carbonitrile
Uniqueness: 1-(2-Hydroxyethyl)-5-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and nitro groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
91650-11-2 |
|---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N4O3/c7-3-5-4-8-9(1-2-11)6(5)10(12)13/h4,11H,1-2H2 |
InChI Key |
BIYBDVQIPQTBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


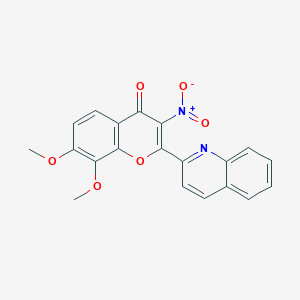
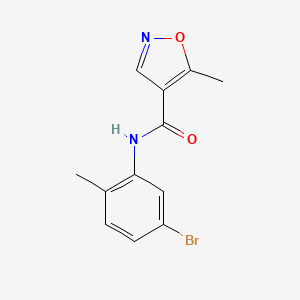


![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
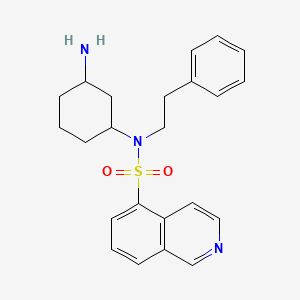
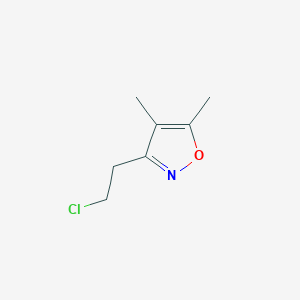

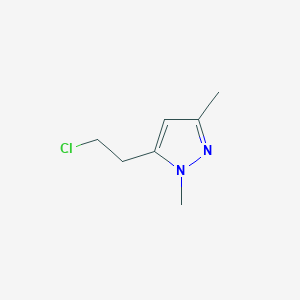
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
